molecular formula C9H9NO2 B8361652 1-(Furo[2,3-c]pyridin-5-yl)ethanol

1-(Furo[2,3-c]pyridin-5-yl)ethanol

Cat. No.: B8361652
M. Wt: 163.17 g/mol
InChI Key: IZFJZDCDTSRECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furo[2,3-c]pyridin-5-yl)ethanol is a heterocyclic compound featuring a fused furopyridine core substituted with an ethanol group. The ethanol derivative is synthesized via stereoselective reduction of the corresponding ketone, a process integral to producing intermediates for pharmaceuticals such as PNU-142721, a potent anti-HIV agent .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-furo[2,3-c]pyridin-5-ylethanol

InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-6,11H,1H3

InChI Key

IZFJZDCDTSRECN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C2C(=C1)C=CO2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(Furo[2,3-c]pyridin-5-yl)ethanol* - C₉H₉NO₂ ~163.17 Ethanol group Fused furopyridine core
1-(7-Chlorofuro[2,3-c]pyridin-5-yl)ethanol - C₉H₈ClNO₂ ~197.62 Cl at position 7, ethanol Anti-HIV intermediate (PNU-142721)
(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol 208519-39-5 C₈H₆ClNO₂ 183.59 Cl at position 7, methanol Reduced steric bulk vs. ethanol
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone 1256819-31-4 C₇H₄ClFNO 175.57 Cl, F substituents Pyridine-based ketone
2,6-Diacetylpyridine-derived diol - C₁₁H₁₄N₂O₂ 206.24 Two ethanol groups High enantioselectivity (99.6% ee)

*Derived from ketone precursor data .

Electronic and Steric Effects

  • Chlorine Substituents: The presence of Cl in 1-(7-chlorofuro[2,3-c]pyridin-5-yl)ethanol increases electrophilicity at the ketone stage, facilitating reduction. This contrasts with non-halogenated analogues, which exhibit lower reactivity .
  • Ethanol vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.